(Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
(Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones
Properties
IUPAC Name |
2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-30-15-7-5-12(6-8-15)9-16-18(28)26(19(29)25-16)11-17(27)24-14-4-2-3-13(10-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,27)(H,25,29)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXPVBBPKNSCOP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the imidazolidinone and 4-methoxybenzaldehyde.
Acylation: The final step involves the acylation of the imidazolidinone derivative with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidinone ring or the benzylidene group, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: can be compared with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Q & A
Q. What are the standard synthetic routes for this compound, and how is reaction completion monitored?
The synthesis typically involves a multi-step process starting with a base-catalyzed condensation of 4-methoxybenzaldehyde derivatives with 2,5-dioxoimidazolidine precursors. A common method includes stirring reactants (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with potassium carbonate in dimethylformamide (DMF), followed by addition of chloroacetylated intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), with final product isolation through precipitation in water .
Q. Which spectroscopic methods are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the Z-configuration of the benzylidene moiety and acetamide connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy validates carbonyl and amide functional groups. High-performance liquid chromatography (HPLC) ensures purity, particularly for detecting stereochemical byproducts .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize in vitro assays targeting pathways relevant to its structural analogs, such as enzyme inhibition (e.g., kinases, cyclooxygenases) or receptor binding. Use cell lines expressing targets linked to the trifluoromethylphenyl group’s bioactivity (e.g., cancer or inflammatory models). Dose-response curves and IC₅₀ calculations should be performed with controls for solvent effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell line origin). Apply statistical experimental design (e.g., factorial analysis) to isolate confounding variables. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Computational docking studies can reconcile structural-activity mismatches by identifying alternative binding conformations .
Q. What strategies optimize reaction yields while maintaining stereochemical purity?
Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Monitor intermediates via real-time NMR or Raman spectroscopy to detect undesired isomerization. Evidence suggests potassium carbonate in DMF at room temperature minimizes side reactions .
Q. How can computational chemistry enhance derivative design for improved target specificity?
Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents (e.g., methoxy vs. fluoro groups) on binding energetics. Machine learning models trained on SAR datasets can prioritize derivatives with optimal LogP and polar surface area for bioavailability. Molecular dynamics simulations refine docking poses to avoid off-target interactions .
Q. What methodologies validate the compound’s primary biological targets in complex systems?
Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., SILAC) to identify target pathways. Competitive binding assays using fluorescent probes (e.g., FRET) quantify target engagement in live cells. For in vivo validation, use transgenic animal models with tissue-specific reporter systems .
Data Contradiction and Validation
Q. How should researchers address inconsistent results in pharmacokinetic studies?
Discrepancies in absorption/metabolism data may stem from species-specific cytochrome P450 activity or formulation differences. Conduct cross-species comparative studies with LC-MS/MS quantification. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters from preclinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
